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Compound of Interest

Compound Name:
methyl 1,5-dimethyl-1H-pyrazole-

3-carboxylate

Cat. No.: B082792 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of Methyl 1,5-dimethyl-1H-
pyrazole-3-carboxylate

Executive Summary
This technical guide provides a detailed overview of the physicochemical properties of methyl
1,5-dimethyl-1H-pyrazole-3-carboxylate. Due to a scarcity of publicly available experimental

data for this specific methyl ester, this document presents computed properties from robust

chemical databases. For comparative purposes and as a reference for a likely synthetic

precursor, experimentally determined data for the corresponding carboxylic acid, 1,5-dimethyl-

1H-pyrazole-3-carboxylic acid, is also provided. This guide includes generalized experimental

protocols for the synthesis of the title compound and for the determination of key

physicochemical parameters. Logical workflows for these processes are visualized using

diagrams to aid in comprehension and practical application.

Physicochemical Data Presentation
Quantitative data for both the target compound (computed) and its carboxylic acid precursor

(experimental and computed) are summarized below for clarity and comparison.

Computed Properties of Methyl 1,5-dimethyl-1H-
pyrazole-3-carboxylate
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The following table summarizes the computationally predicted physicochemical properties for

the target compound. These values are derived from the PubChem database (CID 2755339)

and serve as estimations in the absence of experimental data.[1]

Property Value Source

Molecular Formula C₇H₁₀N₂O₂ PubChem[1]

Molecular Weight 154.17 g/mol PubChem[1]

XLogP3 0.7 PubChem[1]

Topological Polar Surface Area

(TPSA)
47.9 Å² PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 154.074227566 Da PubChem[1]

Experimental and Calculated Properties of 1,5-dimethyl-
1H-pyrazole-3-carboxylic acid
For reference, the properties of the parent carboxylic acid are presented below. This compound

is a likely starting material for the synthesis of the target methyl ester.
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Property Value Source

CAS Number 5744-59-2 [2][3][4][5]

Molecular Formula C₆H₈N₂O₂ [2][5]

Molecular Weight 140.14 g/mol [2][5]

Melting Point 170-176 °C [2]

Appearance Solid [2]

Calculated LogP 0.42672 [3]

Topological Polar Surface Area

(TPSA)
55.12 Å² [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
3 [3]

Synthesis and Experimental Protocols
While a specific, validated protocol for methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate was

not found in the reviewed literature, its synthesis can be readily achieved through standard

esterification of the corresponding carboxylic acid. General protocols for this synthesis and for

the determination of key physicochemical properties are provided below.

General Protocol for Synthesis: Fischer Esterification
Fischer esterification is a common method involving the reaction of a carboxylic acid with an

alcohol in the presence of a strong acid catalyst.

Materials:

1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Methanol (anhydrous)

Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction

progress using Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in an organic solvent such as ethyl acetate.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the

crude methyl ester.

Purify the crude product, if necessary, using column chromatography or recrystallization.
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General Workflow for Fischer Esterification

1. Dissolve Carboxylic Acid
in excess Methanol

2. Add catalytic H₂SO₄

3. Reflux for 4-8 hours
(Monitor by TLC)

4. Cool and remove
excess Methanol

5. Work-up:
- Dissolve in organic solvent

- Wash with H₂O, NaHCO₃, Brine

6. Dry organic layer
(e.g., MgSO₄)

7. Filter and concentrate
under vacuum

8. Purify product
(Chromatography/Recrystallization)

Methyl Ester Product
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General Workflow for Fischer Esterification
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General Protocol for Melting Point Determination
The capillary method is a standard technique for determining the melting point of a solid

organic compound.[6]

Materials:

Dry, powdered sample of the compound

Capillary tubes (sealed at one end)

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

Procedure:

Ensure the sample is completely dry and finely powdered.

Load a small amount of the sample into a capillary tube by tapping the open end into the

powder, aiming for a packed sample height of 2-3 mm.[7][8]

Insert the capillary tube into the heating block of the melting point apparatus.[8]

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected

melting point.

Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (the beginning of the melting

range).

Record the temperature at which the entire sample has completely melted (the end of the

melting range).

A pure compound will typically exhibit a sharp melting range of 1-2 °C.
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The shake-flask method is the gold standard for experimentally determining the octanol-water

partition coefficient (LogP or LogD).[9][10]

Materials:

Test compound

1-Octanol (HPLC grade, pre-saturated with buffer)

Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with 1-octanol)

Vials with screw caps

Vortex mixer or shaker

Centrifuge

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Prepare pre-saturated solvents by mixing 1-octanol and the aqueous buffer, shaking

vigorously, and allowing the layers to separate overnight.[11]

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

In a vial, add a precise volume of the aqueous buffer and 1-octanol (e.g., 1:1 v/v).

Spike the vial with a small amount of the compound's stock solution. The final concentration

should be within the linear range of the analytical method.

Securely cap the vial and shake vigorously for an extended period (e.g., 1-2 hours) to allow

the compound to partition between the two phases and reach equilibrium.[12]

Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.[11]

Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer.
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Determine the concentration of the compound in each aliquot using a calibrated analytical

method.

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to

the concentration in the aqueous phase.

The LogP is the base-10 logarithm of the partition coefficient.
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Workflow for LogP Determination (Shake-Flask)

1. Prepare pre-saturated
1-Octanol and Aqueous Buffer

2. Add both phases and
test compound to vial

3. Shake vigorously to
reach equilibrium

4. Centrifuge to ensure
complete phase separation

5. Sample aliquots from
both Octanol and Aqueous layers

6. Quantify compound concentration
in each phase (e.g., HPLC)

7. Calculate P = [Conc]octanol / [Conc]aqueous

8. Determine LogP = log10(P)
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Workflow for LogP Determination (Shake-Flask)

Potential Biological Activity
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While no specific biological or signaling pathway studies have been published for methyl 1,5-
dimethyl-1H-pyrazole-3-carboxylate, the pyrazole scaffold is a well-recognized "privileged

structure" in medicinal chemistry.[13] Derivatives of pyrazole have been reported to exhibit a

wide range of biological activities, including but not limited to:

Anti-inflammatory

Antimicrobial

Anticancer

Antiviral

Antioxidant

The presence of the pyrazole core suggests that the title compound could be a valuable

intermediate for the synthesis of novel therapeutic agents. However, its specific bioactivity,

mechanism of action, and any involvement in cellular signaling pathways would require

dedicated experimental investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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